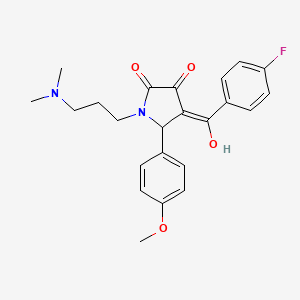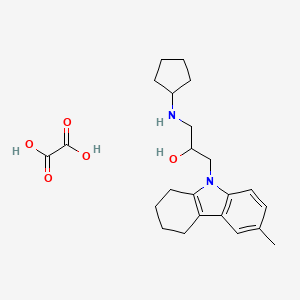
1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate is a complex organic molecule with potential applications in various fields of scientific research, including chemistry, biology, and medicine. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions: To synthesize 1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate, a multi-step process is typically employed. The initial step involves the preparation of the 6-methyl-3,4-dihydro-1H-carbazole intermediate through a catalytic hydrogenation of 6-methylcarbazole. The next step involves the protection of the nitrogen atom in the carbazole ring, followed by nucleophilic substitution to introduce the 1-(cyclopentylamino)propane-2-ol moiety. Finally, oxalic acid is introduced to form the oxalate salt.
Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the use of large-scale reactors and optimized reaction conditions. The synthetic route is similar to the laboratory-scale procedure but scaled up with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often forming N-oxides or other oxidized derivatives under the action of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, leading to the formation of various reduced derivatives.
Substitution: The presence of reactive functional groups allows for nucleophilic and electrophilic substitution reactions, which can be tailored to introduce different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Basic or acidic environments, with reagents such as alkyl halides, acyl chlorides, or anhydrides.
Major Products Formed: The products formed depend on the type of reaction and the conditions used. For example, oxidation may yield N-oxides, whereas substitution could introduce various functional groups depending on the reagent used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound can be employed to study cellular mechanisms and pathways. It may act as a probe or a tool to modulate biological processes.
Medicine: Potential applications in medicine include its use as a lead compound for drug development. Its unique molecular structure can be tailored to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: Industrially, the compound can be used in the synthesis of advanced materials or as a chemical intermediate in the production of pharmaceuticals or other high-value chemicals.
作用机制
The compound exerts its effects through various molecular targets and pathways. Its structure allows it to interact with enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Other Compounds:
1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate: This compound is similar in structure but has a cyclohexylamino group instead of a cyclopentylamino group. The change in ring size can influence its reactivity and biological activity.
1-(Cyclopentylamino)-3-(5-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate: Here, the methyl group is positioned differently, affecting the compound's chemical properties and interactions.
Uniqueness: 1-(Cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate is unique due to its specific structure, which provides distinct reactivity and potential biological activity, making it a valuable compound for research and development.
This detailed analysis highlights the multifaceted nature of this compound and its significance in various scientific and industrial fields.
属性
IUPAC Name |
1-(cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-15-10-11-21-19(12-15)18-8-4-5-9-20(18)23(21)14-17(24)13-22-16-6-2-3-7-16;3-1(4)2(5)6/h10-12,16-17,22,24H,2-9,13-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHKERSTWXSVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4CCCC4)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)
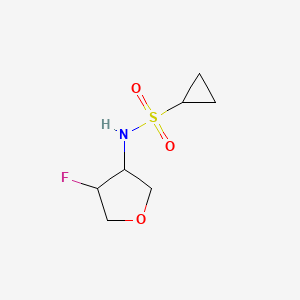
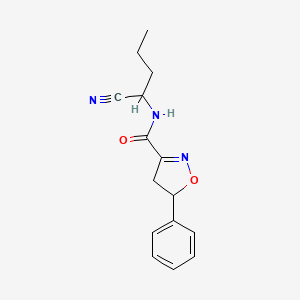
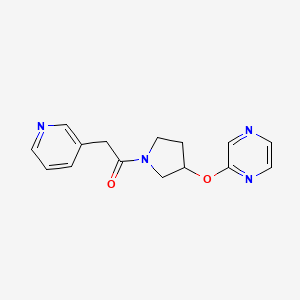

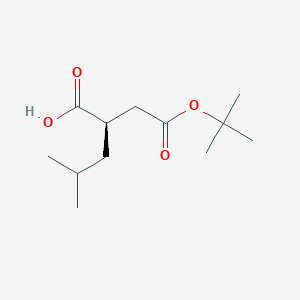
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)
![1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2738823.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738825.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)
![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)
